molecular formula C17H16FN3O2 B3073794 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018164-74-3

1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3073794
CAS No.: 1018164-74-3
M. Wt: 313.33 g/mol
InChI Key: OQUZABOAGONUDX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H16FN3O2 and its molecular weight is 313.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, also known as MFCD09834254, is typically a specific receptor or enzyme involved in a critical biochemical pathway. This compound is often designed to interact with receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling, growth, and differentiation .

Mode of Action

MFCD09834254 interacts with its target by binding to the active site of the receptor tyrosine kinase. This binding inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the signal transduction pathways that promote cell proliferation and survival are disrupted, leading to reduced cell growth and potentially inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of receptor tyrosine kinases by MFCD09834254 affects several key biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are essential for cell cycle progression, survival, and proliferation. By blocking these pathways, the compound can effectively halt the growth of cancer cells and induce programmed cell death .

Pharmacokinetics

The pharmacokinetics of MFCD09834254 involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues expressing high levels of the target receptor. Metabolism occurs primarily in the liver, where the compound is broken down by cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. These ADME properties influence the compound’s bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of MFCD09834254 results in the inhibition of receptor tyrosine kinase activity, leading to decreased phosphorylation of downstream signaling proteins. This inhibition disrupts critical signaling pathways, resulting in reduced cell proliferation and increased apoptosis. At the cellular level, this translates to a decrease in tumor growth and potentially tumor regression .

Action Environment

The efficacy and stability of MFCD09834254 can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemical molecules. For instance, the compound’s stability might decrease in highly acidic or basic environments. Additionally, the presence of other drugs or compounds that interact with cytochrome P450 enzymes can affect the metabolism and clearance of MFCD09834254, potentially altering its therapeutic efficacy .

Biological Activity

1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, with the CAS number 1018164-74-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN3O2C_{17}H_{16}FN_{3}O_{2}, with a molecular weight of approximately 313.33 g/mol. The structural characteristics contribute to its biological activity, particularly in targeting specific enzymes and receptors involved in disease processes.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Compound IC50 (µM) Target
This compound26COX-2
Diclofenac0.5COX-1
Celecoxib0.01COX-2

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity. The compound's IC50 value of 26 µM suggests moderate inhibition compared to established anti-inflammatory drugs like diclofenac and celecoxib .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects:

Cell Line IC50 (µM) Mechanism
MCF-70.46Apoptosis induction
A5490.39Autophagy induction
NCI-H4600.30CDK2 inhibition

The compound exhibited an IC50 value of 0.46 µM against MCF-7 breast cancer cells, indicating potent anticancer activity . Additionally, it has been reported to induce apoptosis and autophagy in different cancer cell lines, highlighting its potential as a multi-targeted therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Cell Cycle Regulation : The compound has shown activity against cyclin-dependent kinases (CDKs), crucial for cell cycle progression, thereby inducing cell cycle arrest in cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis.
  • A549 Cell Line Study : Another study highlighted that the compound induced autophagy without triggering apoptosis in A549 lung cancer cells, suggesting a unique mechanism that could be exploited for therapeutic purposes.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-9(2)14-8-13(17(22)23)15-10(3)20-21(16(15)19-14)12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUZABOAGONUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.